Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS number
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS number
An In-depth Technical Guide to N-Boc-Protected Oxo-Diazaspiro[4.5]decanes: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl oxo-diazaspiro[4.5]decane-carboxylates, a class of chemical scaffolds with significant value for researchers, scientists, and drug development professionals. While the specific isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate , is not widely cataloged with a dedicated CAS number, this document will focus on the synthesis, properties, and applications of its closely related and commercially available structural isomers. Understanding these analogs provides a robust framework for utilizing this versatile spirocyclic system in medicinal chemistry.
Introduction: The Strategic Value of Diazaspiro[4.5]decanes
Spirocyclic scaffolds, which feature two rings connected by a single common carbon atom, have garnered substantial interest in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures. This unique topography allows for more precise and novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.
The diazaspiro[4.5]decane core, combining a pyrrolidine and a piperidine ring, is particularly noteworthy. It serves as a versatile template that can act as a constrained analog or bioisosteric replacement for common motifs like piperidine and piperazine. The introduction of an oxo (keto) group and a tert-butoxycarbonyl (Boc) protecting group provides two critical handles for synthetic diversification, enabling the exploration of a wide chemical space.
The Boc group on one nitrogen allows for selective functionalization of the other, while the ketone can be modified through various reactions such as reductive amination, Wittig reactions, or Grignard additions. This inherent bifunctionality makes these compounds powerful building blocks for creating complex molecular architectures and diverse compound libraries.
Physicochemical and Structural Properties
While a specific entry for tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is elusive, extensive data exists for its isomers. These data provide a reliable proxy for the expected properties of this class of molecules.
Table 1: Comparative Physicochemical Properties of Oxo-Diazaspiro[4.5]decane Isomers
| Property | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate[1] | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate[2][3] | tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate[4] |
| CAS Number | 923009-50-1 | 1158750-91-4 | 2177266-32-7 |
| Molecular Formula | C₁₃H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol | 254.33 g/mol | 254.33 g/mol |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | 58.64 Ų (Predicted) | 58.64 Ų (Predicted) |
| LogP (Predicted) | 1.52 | 0.7 (XlogP) | Not Available |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
The consistent molecular formula and weight underscore the isomeric relationship. The moderate TPSA and predicted LogP values suggest that these scaffolds are well-positioned within "drug-like" chemical space, balancing solubility and permeability.
Synthesis Strategies: A Generalized Workflow
The synthesis of N-Boc protected oxo-diazaspiro[4.5]decanes is a multi-step process that leverages established organic chemistry reactions. The specific route depends on the desired final isomer and the availability of starting materials. Below is a generalized workflow that illustrates the core logic behind constructing these scaffolds.
Experimental Protocol: Generalized Synthesis
Objective: To synthesize an N-Boc protected oxo-diazaspiro[4.5]decane core. This protocol is a conceptual composite based on synthetic routes for related spirocyclic systems.
Step 1: Formation of the Spirocyclic Core
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Rationale: The key challenge is the construction of the spirocyclic carbon center. A common approach is a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted linear precursor containing both the pyrrolidine and piperidine ring fragments.
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Method: A typical starting material would be a diester precursor with a central carbon atom destined to become the spiro center. Treatment with a strong base (e.g., sodium ethoxide) induces intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired spirocyclic ketone.
Step 2: Introduction of the Second Nitrogen Atom and Ring Formation
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Rationale: Depending on the initial precursor, the second nitrogen atom may need to be introduced and the second ring formed. This can be achieved through reductive amination or other cyclization strategies.
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Method: For instance, a precursor ketone can undergo a reaction with a protected amino-aldehyde, followed by cyclization and reduction to form the second heterocyclic ring.
Step 3: Selective N-Boc Protection
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Rationale: With both nitrogens in place, one must be selectively protected to allow for orthogonal chemistry on the other. The choice of which nitrogen to protect is dictated by the overall synthetic strategy and the relative reactivity of the two amine groups.
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Method: The diazaspiro[4.5]decane is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). Stoichiometric control is crucial to favor mono-protection. Chromatographic purification is typically required to isolate the desired mono-Boc product.
Step 4: Oxidation to the Ketone (if not already present)
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Rationale: If the synthesis yields a hydroxyl-diazaspiro[4.5]decane, a final oxidation step is necessary to install the oxo group.
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Method: The alcohol is oxidized using standard reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Caption: A generalized workflow for the synthesis of the target scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The true value of the tert-butyl oxo-diazaspiro[4.5]decane-carboxylate scaffold lies in its application as a versatile building block for creating novel therapeutics.
Scaffold for Combinatorial Libraries
The presence of a free, reactive secondary amine and a modifiable ketone group makes this molecule an ideal starting point for parallel synthesis.
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N-Alkylation/Acylation: The free amine can be readily alkylated, acylated, or sulfonylated to introduce a wide variety of side chains (R¹).
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Ketone Chemistry: The ketone can undergo reductive amination, allowing the introduction of a second point of diversity (R²).
This dual-handle approach enables the rapid generation of large libraries of compounds for high-throughput screening.
Caption: Diversification pathways for the oxo-diazaspiro[4.5]decane scaffold.
Bioisosteric Replacement
Spirocyclic systems are increasingly used as surrogates for other chemical groups to overcome specific challenges in drug design.[5]
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Piperazine/Piperidine Surrogate: The diazaspiro[4.5]decane core can mimic the spatial arrangement of substituents on a piperazine or piperidine ring but with a more rigid and defined 3D geometry. This can lock the molecule into a more bioactive conformation, improving binding affinity.
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Improving Physicochemical Properties: Replacing a flexible or lipophilic group (like a gem-dimethyl group) with a more compact and polar spirocyclic core can enhance solubility and metabolic stability without sacrificing potency.[6]
Safety, Handling, and Storage
Proper handling of these chemical building blocks is essential to ensure laboratory safety. The GHS hazard information for closely related isomers provides a strong guideline.
Table 2: GHS Hazard Statements for Related Compounds
| Compound | Hazard Statements[2] | Signal Word[2][4] |
| tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | H302, H315, H319, H335 | Warning |
| tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | H302, H315, H319, H335 | Warning |
Recommended Laboratory Practices:
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Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid formation and inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
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Storage: Store in a tightly sealed container in a cool, dry place.[4][7] Many suppliers recommend storage at 2-8°C under an inert atmosphere.[4][7]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The tert-butyl oxo-diazaspiro[4.5]decane-carboxylate framework represents a highly valuable and versatile tool in the arsenal of the modern medicinal chemist. While the specific 6-oxo, 2-Boc, 2,7-diaza isomer may be a novel entity, the well-documented chemistry and utility of its isomers provide a clear and compelling blueprint for its use. Its rigid three-dimensional structure, combined with two orthogonal points for chemical diversification, makes it an ideal scaffold for generating novel compound libraries with enhanced drug-like properties. By leveraging the synthetic strategies and application principles outlined in this guide, researchers can effectively employ this scaffold to accelerate the discovery of new and improved therapeutics.
References
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Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Source: National Center for Biotechnology Information (NCBI), National Library of Medicine. URL: [Link]
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Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Source: ResearchGate. URL: [Link]
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Title: tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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Title: tert-butyl 7-oxo-8-oxa-2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg. Source: Aladdin Scientific. URL: [Link]
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Title: Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Source: Angene Chemical. URL: [Link]
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Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: PubMed Central, National Institutes of Health. URL: [Link]
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Title: tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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Title: Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Source: PubChemLite. URL: [Link]
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